molecular formula C10H10FN5O B2436999 1-(4-fluorophenyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide CAS No. 1255790-93-2

1-(4-fluorophenyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide

Cat. No.: B2436999
CAS No.: 1255790-93-2
M. Wt: 235.222
InChI Key: UYMXDQRNSHZZLE-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a triazole ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of the hydroxy and carboximidamide groups under specific conditions such as the use of catalysts or specific temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification process may involve techniques such as crystallization, distillation, or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-N'-hydroxy-5-methyltriazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O/c1-6-9(10(12)14-17)13-15-16(6)8-4-2-7(11)3-5-8/h2-5,17H,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMXDQRNSHZZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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